1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
Description
This compound is a urea derivative featuring a 5-oxo-1-phenylpyrrolidin-3-ylmethyl group linked to a 2-(trifluoromethyl)phenyl moiety. The pyrrolidinone ring introduces a rigid, polar structure, while the trifluoromethyl group enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
1-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2/c20-19(21,22)15-8-4-5-9-16(15)24-18(27)23-11-13-10-17(26)25(12-13)14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXVFOAIRBFJOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing on recent studies and findings.
Chemical Structure
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : N-[(3S,5S)-5-[(R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy]methyl]-2-oxo-5-phenylpyrrolidin-3-yl]propanamide
- Molecular Formula : C24H24F6N2O3
- Molecular Weight : 502.4 g/mol
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrrolidine ring and subsequent modifications to introduce the trifluoromethyl group. A parallel synthesis approach has been reported to produce various derivatives efficiently, enhancing the potential for biological evaluation .
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit potent anticancer properties. For instance, compounds similar to this compound were tested against A549 human lung adenocarcinoma cells. These studies revealed that certain derivatives significantly reduced cell viability, indicating a structure-dependent activity pattern. The most effective compounds showed selective cytotoxicity towards cancer cells while sparing non-cancerous cells .
Table 1: Anticancer Activity of Pyrrolidine Derivatives
| Compound | IC50 (µM) | Cell Line | Notes |
|---|---|---|---|
| Compound 21 | 15 | A549 (Lung Cancer) | High selectivity |
| Compound 15 | 25 | HSAEC1-KT (Normal) | Moderate toxicity |
| Compound 20 | 10 | A549 | Best anticancer profile |
Antimicrobial Activity
The antimicrobial potential of this compound was assessed against multidrug-resistant strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory effects against these pathogens, suggesting their viability as candidates for developing new antimicrobial agents .
Table 2: Antimicrobial Activity Against Resistant Strains
| Compound | MIC (µg/mL) | Pathogen | Resistance Type |
|---|---|---|---|
| Compound 21 | 8 | MRSA | Methicillin-resistant |
| Compound 22 | 16 | Carbapenem-resistant E. coli | Multidrug-resistant |
The mechanisms through which these compounds exert their biological effects are multifaceted. For anticancer activity, it is hypothesized that these compounds induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The antimicrobial activity is likely due to disruption of bacterial cell wall synthesis or interference with essential metabolic pathways in bacteria .
Case Studies
In a notable study, a series of pyrrolidine derivatives were synthesized and evaluated for their biological activities. Among them, one derivative exhibited an IC50 value lower than that of cisplatin in A549 cells, indicating its potential as a more effective therapeutic agent. Additionally, the antimicrobial evaluation highlighted the efficacy against resistant strains, reinforcing the compound's relevance in addressing current challenges in infectious diseases .
Comparison with Similar Compounds
Structural Comparisons
The target compound shares a urea backbone with multiple analogs but differs in substituent groups:
a) Pyrrolidinone vs. Piperazine/Thiazole Rings
- Analogues in : Compounds like 1f and 1g incorporate piperazine and thiazole rings, which may increase solubility due to nitrogen-rich heterocycles but reduce rigidity compared to pyrrolidinone .
b) Trifluoromethyl Substituent Position
- Target Compound : The trifluoromethyl group is at the ortho position on the phenyl ring, which sterically hinders rotation and may influence binding affinity.
- Analogues in : Compounds like 11d and 11e feature trifluoromethyl groups at para and meta positions, respectively. Positional changes can alter electronic effects and steric interactions .
c) Aryl vs. Heteroaryl Linkages
- Pyridine-Ureas (): Compounds 82 and 83 replace the pyrrolidinone with pyridine rings, reducing hydrogen-bonding capacity but enhancing aromatic stacking interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
